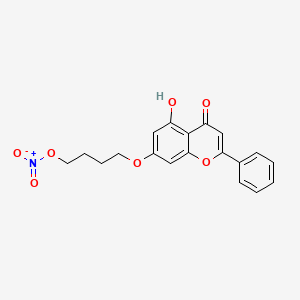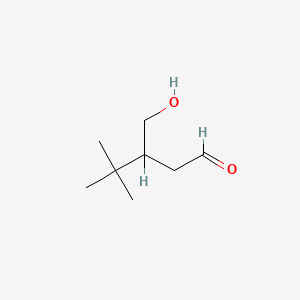
3-(Hydroxymethyl)-4,4-dimethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-4,4-dimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, featuring a hydroxymethyl group at the third carbon and two methyl groups at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4,4-dimethylpentanal can be achieved through several methods. One common approach involves the hydroxymethylation of 4,4-dimethylpentanal. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous addition of reactants and catalysts, with the product being continuously removed from the reaction mixture. This approach minimizes side reactions and enhances the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-4,4-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-4,4-dimethylpentanoic acid.
Reduction: 3-(Hydroxymethyl)-4,4-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-4,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-4,4-dimethylpentanal depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions. The aldehyde group can undergo nucleophilic addition, forming intermediates that can be further transformed into desired products. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)-4-methylpentanal: Similar structure but with one less methyl group.
4,4-Dimethylpentanal: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)pentanal: Lacks the additional methyl groups at the fourth carbon.
Uniqueness
3-(Hydroxymethyl)-4,4-dimethylpentanal is unique due to the presence of both a hydroxymethyl group and two methyl groups at the fourth carbon. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Propiedades
Número CAS |
56805-31-3 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-4,4-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)7(6-10)4-5-9/h5,7,10H,4,6H2,1-3H3 |
Clave InChI |
YYUBOZUOXQHNSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


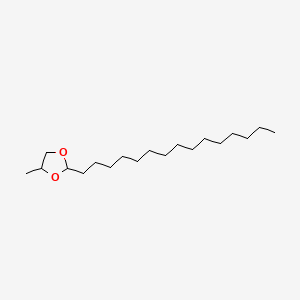
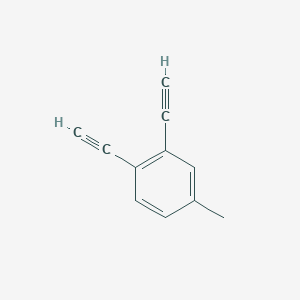
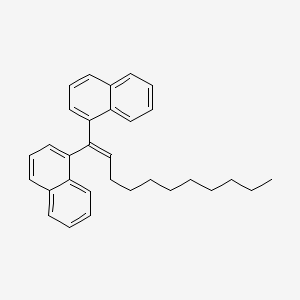
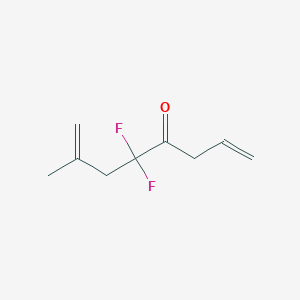
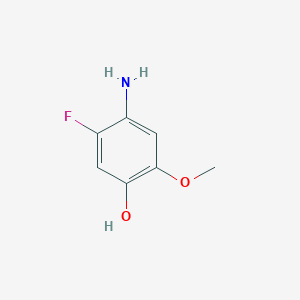
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
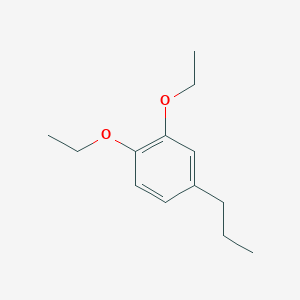
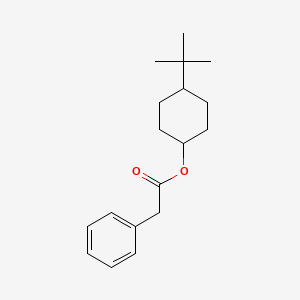

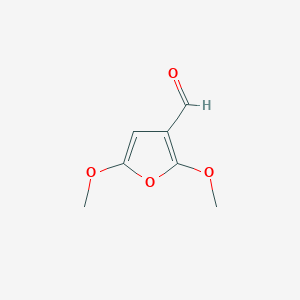
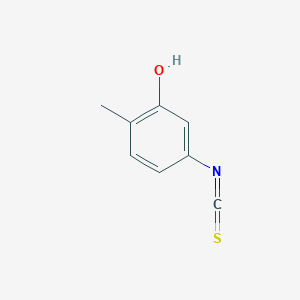
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)

